molecular formula C5H7Cl2NO2S B1231156 DCVC CAS No. 627-72-5

DCVC

Cat. No.: B1231156
CAS No.: 627-72-5
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-DAFODLJHSA-N
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Description

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a key bioactive metabolite of the widespread environmental contaminant trichloroethylene (TCE) . This compound is primarily used in toxicological research to investigate the mechanisms of TCE-induced organ damage and immunotoxicity. Studies have established DCVC as a model nephrotoxicant, where it targets mitochondrial function in renal cells . Its mechanisms of action include the inhibition of key metabolic enzymes and energy production, leading to altered citric acid cycle intermediate concentrations, suppression of succinate-linked respiration, and the promotion of oxidative stress through lipid peroxidation and glutathione oxidation . A significant area of research involves DCVC's potent immunosuppressive properties. In models of bacterial infection, DCVC has been shown to inhibit critical inflammatory pathways . Transcriptomic analyses in macrophage-like cells reveal that DCVC co-treatment suppresses lipopolysaccharide (LPS)-induced expression of numerous pro-inflammatory genes and cytokines, including IL-1β, IL-6, and TNF-α . This includes the downregulation of pathways such as "acute inflammatory response" and "production of molecular mediator of immune response," suggesting that TCE exposure, via DCVC, could increase susceptibility to infectious diseases by impairing host defense mechanisms . Researchers utilize this compound to explore toxicant-pathogen interactions, particularly in systems like human fetal membranes and immune cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627-72-5

Molecular Formula

C5H7Cl2NO2S

Molecular Weight

216.08 g/mol

IUPAC Name

2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+

InChI Key

PJIHCWJOTSJIPQ-DAFODLJHSA-N

Isomeric SMILES

C(C(C(=O)O)N)S/C(=C/Cl)/Cl

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

Other CAS No.

1948-28-3

Synonyms

1,2-DCVC
1,2-dichlorovinyl-L-cysteine
S-(1,2-dichlorovinyl)cysteine
S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer
S-(2,2-dichlorovinyl)-L-cysteine

Origin of Product

United States

Metabolism and Biotransformation of S 1,2 Dichlorovinyl L Cysteine

Enzymatic Pathways Governing S-(1,2-Dichlorovinyl)-L-cysteine Metabolism

The metabolism of DCVC is primarily governed by a series of enzymatic reactions that can either detoxify the compound or lead to its bioactivation.

Role of Cysteine Conjugate β-Lyases (e.g., S-alkylcysteine lyase)

Cysteine conjugate β-lyases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, play a significant role in the metabolism of DCVC. nih.govnih.gov These enzymes catalyze a β-elimination reaction, cleaving the C-S bond of DCVC. nih.govnih.gov This enzymatic action converts S-(1,2-dichlorovinyl)-L-cysteine into pyruvate, ammonia (B1221849), and a reactive chlorine-containing fragment. nih.gov Several enzymes involved in amino acid metabolism have been identified to exhibit cysteine S-conjugate β-lyase activity as a secondary function. nih.gov The toxicity of DCVC is partly attributed to the covalent modification of macromolecules by the reactive metabolites generated through this pathway. nih.gov In rat erythrocytes, β-lyase activity has been demonstrated, leading to the formation of globin monoadducts and cross-links. nih.gov

Flavin-Containing Monooxygenase 3 (FMO3)-Mediated Oxidation

Another critical pathway in the biotransformation of DCVC involves oxidation mediated by Flavin-Containing Monooxygenase 3 (FMO3). FMO3, a major isoform in the liver, catalyzes the oxidation of DCVC to its corresponding sulfoxide (B87167), S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). This metabolite, DCVCS, has been shown to be a more potent nephrotoxicant than the parent compound, DCVC. The formation of DCVCS is considered a significant bioactivation step, contributing to the renal cellular injury observed with DCVC exposure. FMOs are a family of enzymes known to oxidize a wide range of substrates, and their role in the metabolism of xenobiotics is well-established.

Other Biotransformation Enzymes (e.g., Cytochrome P450 3A1/2)

While the roles of β-lyases and FMO3 are more specifically defined in DCVC metabolism, other enzyme systems, such as the Cytochrome P450 (CYP) superfamily, are known to be involved in the biotransformation of a vast array of xenobiotics. The CYP3A subfamily, including CYP3A1/2 in rats, is particularly important due to its broad substrate specificity. Research on the structurally related compound, N-acetyl-S-(pentachlorobutadienyl)-L-cysteine, has shown that its sulfoxidation is catalyzed by cytochrome P450 enzymes, with a predominant role for the CYP3A family. nih.gov This suggests a potential, though not directly elucidated, role for CYP3A1/2 in the metabolism of DCVC or its derivatives. However, specific studies detailing the direct metabolism of S-(1,2-Dichlorovinyl)-L-cysteine by CYP3A1/2 are not extensively documented.

Generation of Reactive Metabolites and Intermediates

The enzymatic metabolism of DCVC leads to the formation of highly reactive intermediates that are central to its toxic effects.

Formation of S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (DCVCS)

As previously mentioned, the oxidation of DCVC by FMO3 results in the generation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). DCVCS is a reactive and potent nephrotoxic metabolite. Its chemical structure, particularly the α,β-unsaturated moiety, allows it to act as a Michael acceptor, readily reacting with nucleophiles such as the thiol group of glutathione (B108866) (GSH). The reaction of DCVCS with GSH leads to the formation of adducts. DCVCS has been shown to be stable in buffer but is readily converted in the presence of GSH. The formation of DCVCS is a critical step in the bioactivation of DCVC, and this reactive intermediate likely plays a significant role in the covalent binding to kidney proteins, contributing to its nephrotoxicity.

Production of Chlorothioketene and Chloroketene

A crucial step in the bioactivation of DCVC is its cleavage by cysteine conjugate β-lyase enzymes. researchgate.netnih.gov This enzymatic action on DCVC leads to the formation of pyruvate, ammonia, and an unstable sulfur-containing fragment, believed to be 1,2-dichloroethylenethiol. researchgate.net This intermediate is highly reactive and can subsequently lose hydrogen chloride (HCl) to form the exceptionally reactive species, chlorothioketene. researchgate.netnih.gov

Chlorothioketene is a potent thioacylating agent. nih.gov Its high reactivity has been demonstrated by its ability to form adducts with various nucleophiles in organic solvents. nih.govacs.org For instance, in the presence of cytosine in organic solvents, chlorothioketene can lead to the formation of N4-(chlorothioacetyl)cytosine. nih.gov However, in aqueous solutions, the formation of such DNA adducts is not efficient. nih.gov

Further metabolism of DCVC can also lead to the formation of chloroacetic acid and chlorothionoacetic acid. nih.gov The generation of these reactive intermediates, particularly thioacylating agents, is thought to contribute significantly to the cytotoxic and mutagenic effects observed with DCVC. nih.gov

Inter-organ and Inter-tissue Metabolism of S-(1,2-Dichlorovinyl)-L-cysteine

The metabolism of DCVC is not confined to a single organ but involves a complex interplay between different tissues, most notably the liver and the kidneys. The liver is a primary site for the initial conjugation of TCE with glutathione (GSH) to form S-(1,2-dichlorovinyl)glutathione (DCVG). oup.com This conjugate is then transported to the kidneys, where it undergoes further processing.

In the kidneys, DCVG is sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield DCVC. nih.govoup.com The kidney, particularly the proximal tubules, is a major site for the bioactivation of DCVC due to high concentrations of cysteine conjugate β-lyase. nih.govnii.ac.jpnih.gov The accumulation and subsequent metabolism of DCVC in the kidney are key determinants of its nephrotoxicity. nih.gov

Studies have shown that after administration of radiolabeled DCVC in rats, the highest concentration of radioactivity is found in the kidney. nih.gov While the liver also plays a role in DCVC metabolism, the kidney is the primary target for its toxic effects. nii.ac.jpnih.govnih.gov The transport of DCVC and its N-acetylated metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC), into kidney proximal tubules is an active process involving both sodium-dependent and independent transporters. nih.gov The rapid metabolism of DCVC following its transport into these cells contributes to its localized toxicity. nih.gov

Interestingly, evidence also suggests the distribution of DCVC or its metabolites to other tissues, including the pancreas. nii.ac.jp While the liver and kidney are the primary organs of metabolism, the potential for bioactivation in other tissues cannot be entirely dismissed. nii.ac.jp

Interspecies Variability in S-(1,2-Dichlorovinyl)-L-cysteine Biotransformation Pathways

Significant variations in the metabolism of DCVC exist between different species, which can influence its toxicity profile. For instance, while the general pathway of glutathione conjugation followed by renal processing is conserved, the activity of the enzymes involved can differ substantially. nih.gov

In rats, the liver has relatively low levels of γ-glutamyltransferase (GGT) compared to other species like guinea pigs and humans. nih.gov This difference can affect the rate at which DCVG is converted to DCVC and subsequently delivered to the kidneys. nih.gov The major urinary metabolite in rats after DCVC administration is the N-acetylated form, NAc-DCVC. nih.gov

Studies in freshly isolated human proximal tubular cells have shown that the glutathione conjugation pathway is the primary route for TCE metabolism and subsequent DCVC-induced cytotoxicity. oup.com In these human cells, the role of cytochrome P-450-dependent pathways in the direct renal metabolism of TCE appears to be minor. oup.com This highlights the importance of the glutathione-dependent bioactivation of TCE to DCVC in human kidney toxicity. The activity of cysteine conjugate β-lyase, the key enzyme in DCVC bioactivation, also exhibits species-specific differences.

Table 1: Key Enzymes in DCVC Metabolism and Their Primary Location

EnzymePrimary LocationRole in Metabolism
Glutathione S-transferases (GSTs)LiverConjugation of TCE with glutathione to form DCVG. oup.com
γ-Glutamyltransferase (GGT)Kidney (Proximal Tubules)Cleavage of the γ-glutamyl moiety from DCVG. nih.govoup.com
DipeptidasesKidney (Proximal Tubules)Cleavage of the glycinyl moiety from the cysteinylglycine (B43971) conjugate. caymanchem.com
Cysteine S-conjugate β-lyaseKidney (Proximal Tubules)Cleavage of DCVC to form reactive thiols. researchgate.netnii.ac.jp
Cysteine S-conjugate N-acetyltransferase (NAT)Liver, KidneyAcetylation of DCVC to form the less toxic mercapturate NAc-DCVC. oup.com

Novel Metabolic Routes and Unidentified Metabolites (e.g., N-glutamylation)

While the primary metabolic pathways of DCVC have been extensively studied, research continues to uncover novel routes and previously unidentified metabolites. One such area of investigation is the oxidation of DCVC by flavin-containing monooxygenases (FMOs). This reaction can produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor. researchgate.net DCVCS has been shown to be a more potent nephrotoxicant than DCVC itself and can react with nucleophilic amino acids, particularly protein sulfhydryl groups, potentially leading to protein cross-linking. researchgate.net

The reaction of DCVCS with N-acetyl-L-cysteine (NAC) has been shown to produce several adducts, including diastereomers of S-[1-chloro-2-(N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide and a novel diadduct, S-[2,2-(N-acetyl-L-cystein-S-yl)vinyl]-L-cysteine sulfoxide. researchgate.net The formation of these adducts highlights the potential for DCVCS to act as a cross-linking agent. researchgate.net

Analytical Methodologies for S 1,2 Dichlorovinyl L Cysteine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of DCVC analysis, enabling its separation from complex biological mixtures for subsequent quantification and identification. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the analysis of DCVC. It is often employed to determine the purity of synthesized DCVC and to quantify the compound in various samples. nih.govnih.gov For instance, the purity of DCVC synthesized for research purposes has been confirmed to be as high as 98.7% using HPLC analysis. nih.govnih.govnih.gov

HPLC methods can also be adapted to measure the activity of enzymes that metabolize DCVC, such as cysteine conjugate β-lyase. One such method involves the derivatization of pyruvic acid, a product of the β-lyase-mediated cleavage of DCVC, with o-phenylenediamine. The resulting fluorescent derivative can be separated by isocratic HPLC and detected with high sensitivity, allowing for the determination of enzyme kinetics. nih.gov This assay has proven effective for measuring the biotransformation of DCVC. nih.gov

ParameterValue/DescriptionReference
ApplicationPurity analysis of synthesized DCVC nih.govnih.govnih.gov
Purity Achieved98.7% nih.govnih.govnih.gov
Indirect AssayMeasurement of cysteine conjugate β-lyase activity nih.gov
Analyte (Indirect)Pyruvic acid (derivatized with o-phenylenediamine) nih.gov
Detection (Indirect)Fluorescence nih.gov
Detection Limit (Indirect)7.5 pmol of pyruvic acid nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification of DCVC and its related metabolites in complex biological samples like serum, urine, and tissue, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govkoreascience.krresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of mass spectrometry.

Researchers have developed robust LC-MS/MS methods to simultaneously measure DCVC and other trichloroethylene (B50587) metabolites, including S-(1,2-dichlorovinyl)glutathione (DCVG) and N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). nih.govkoreascience.kr These methods often involve an initial sample preparation step, such as solid-phase extraction (SPE) for DCVC and DCVG, to remove interfering substances from the matrix. nih.govkoreascience.kr Reverse-phase chromatography is commonly used for separation, followed by detection using electrospray ionization (ESI) in positive ion mode. nih.gov

The use of stable isotope-labeled internal standards, such as [¹³C₅,¹⁵N]DCVC, is critical for accurate quantification, as it corrects for matrix effects and variations in extraction recovery and instrument response. nih.gov The sensitivity of these methods is remarkable, with limits of detection (LOD) for DCVC reported to be as low as 0.001 nmol/ml in serum and 3-30 fmol across various tissues. nih.govresearchgate.netnih.gov

ParameterValue/DescriptionReference
TechniqueReverse Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
IonizationElectrospray Ionization (ESI), Positive Mode nih.gov
Sample TypesSerum, Urine, Tissues (Liver, Kidney) nih.govkoreascience.krresearchgate.net
Sample PreparationSolid Phase Extraction (SPE), Liquid-Liquid Extraction nih.govresearchgate.net
Internal StandardStable isotope-labeled DCVC (e.g., [¹³C₅,¹⁵N]DCVC) nih.gov
Limit of Detection (LOD)0.001 nmol/ml (Serum); 3-30 fmol (Tissue) nih.govresearchgate.netnih.gov
Linear Range (Serum)0.0001 – 0.5 nmol/ml nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the direct analysis of the non-volatile DCVC, Gas Chromatography-Mass Spectrometry (GC-MS) plays a role in the broader analysis of trichloroethylene metabolites. researchgate.net Direct analysis of DCVC using GC-MS would require a derivatization step to increase its volatility. However, GC-MS is more frequently applied to the detection of other, more volatile metabolites of trichloroethylene. The development of sensitive LC-MS/MS methods has largely superseded GC-MS for the direct quantification of DCVC and its non-volatile conjugates in biological fluids. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural verification of DCVC and the identification of its metabolic products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and assess the purity of synthesized DCVC. nih.govnih.govnih.gov Proton (¹H) NMR provides detailed information about the hydrogen atoms in the molecule, confirming the connectivity and stereochemistry of the compound. nih.gov For instance, ¹H NMR can be used to monitor the biochemical effects of DCVC administration by analyzing changes in the urinary excretion of endogenous metabolites like citrate (B86180) and succinate (B1194679). nih.gov The periodic confirmation of the DCVC stock solution's chemical purity by NMR ensures the reliability of experimental results in toxicological studies. nih.govnih.govnih.gov

TechniqueApplicationFindingsReference
¹H NMRStructural Confirmation & Purity AssessmentConfirms identity and purity of synthesized DCVC stock solutions. nih.govnih.govnih.gov
¹H NMR UrinalysisMonitoring Biochemical EffectsDetected increased urinary excretion of citrate and succinate after DCVC exposure. nih.gov

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and quantifying DCVC and its metabolites. nih.govyoutube.com The process involves ionizing the parent molecule and then fragmenting it to produce a unique pattern of product ions, which serves as a structural fingerprint.

For DCVC, tandem mass spectrometry can generate specific product ion spectra from the protonated molecule [M+H]⁺. researchgate.net This fragmentation pattern is crucial for unambiguous identification. A significant metabolite of DCVC is its N-acetylated form, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is a urinary metabolite. researchgate.netnih.gov Its identification in urine was a key finding in understanding the metabolic pathway of trichloroethylene. nih.gov

TechniqueApplicationKey Metabolites IdentifiedReference
LC-MS/MSIdentification and QuantificationS-(1,2-dichlorovinyl)glutathione (DCVG), N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) nih.govkoreascience.krnih.gov
Tandem MS (MS/MS)Structural FingerprintingGenerates unique product ion spectra from the [M+H]⁺ precursor ion for identification. researchgate.net
MITSI LC-MS/MSEnhanced Sensitivity for Halogenated MetabolitesImproved detection of NAcDCVC by summing signals from its major isotopologue ion transitions. researchgate.net

In Vitro Cellular Assays for Mechanistic Investigations

In vitro models, such as primary cultures of human proximal tubular cells and various cell lines, provide a controlled environment to study the direct effects of DCVC on cellular functions. These assays are instrumental in understanding the concentration- and time-dependent toxicological profile of DCVC.

Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium when the plasma membrane is damaged. scirp.orgplos.org LDH release assays are a common and reliable method for quantifying cytotoxicity or cell death. scirp.orgplos.org The amount of LDH in the culture supernatant is directly proportional to the number of damaged cells. scirp.org

In studies involving DCVC, LDH assays have been used to determine the extent of cell injury in a dose- and time-dependent manner. For instance, in freshly isolated human proximal tubular (hPT) cells, DCVC has been shown to cause significant increases in LDH release. researchgate.net Research has indicated that exposure to 1 mM DCVC for 2 hours can lead to approximately 60–75% LDH release in these cells. scirp.org This demonstrates a clear cytotoxic effect of DCVC on renal cells. In other studies with macrophage-like THP-1 cells, lower concentrations of DCVC (1, 5, and 10 µM) did not show significant LDH release, indicating that the cytotoxic threshold can vary between cell types. nih.gov

Cell TypeDCVC ConcentrationExposure TimeLDH Release (% of control)Reference
Human Proximal Tubular (hPT) Cells1 mM2 hours~60-75% scirp.org
Macrophage-like THP-1 Cells1, 5, 10 µM24 hoursNo significant change nih.gov

Caspases are a family of proteases that are key mediators of apoptosis, or programmed cell death. nih.govnih.gov Caspase activity assays are used to quantify the activation of these enzymes and thus measure the extent of apoptosis. nih.gov These assays often use a substrate that, when cleaved by an active caspase, produces a luminescent or fluorescent signal. nih.gov

Research on DCVC has utilized caspase activity assays to demonstrate its ability to induce apoptosis. In a human extravillous trophoblast cell line (HTR-8/SVneo), DCVC was found to significantly stimulate the activity of caspases 3, 7, 8, and 9 after 12 hours of exposure. nih.gov The activation of both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7) suggests that DCVC can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov

Cell TypeDCVC ConcentrationExposure TimeAffected CaspasesKey FindingReference
HTR-8/SVneo10-100 µM12 hoursCaspase-3, -7, -8, -9Significant increase in activity, indicating activation of both intrinsic and extrinsic apoptotic pathways. nih.gov

Gene expression analysis techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are powerful tools to understand how DCVC alters cellular function at the genetic level. RNA-seq provides a comprehensive view of the transcriptome, while qRT-PCR is often used to validate the expression changes of specific genes of interest. nih.gov

RNA sequencing of macrophage-like THP-1 cells co-treated with DCVC and lipopolysaccharide (LPS) revealed 1,399 differentially expressed genes compared to cells treated with LPS alone. nih.govfrontiersin.orgresearchgate.net Notably, the expression of tumor necrosis factor (TNF) was significantly downregulated. nih.govfrontiersin.orgresearchgate.net Pathway analysis showed that DCVC suppressed pathways related to the acute inflammatory response. nih.gov In another study using the HTR-8/SVneo placental cell line, RNA sequencing identified the activation of the eIF2α/ATF4 integrated stress response pathway upon DCVC exposure. frontiersin.org

Quantitative RT-PCR has been used to validate the findings from broader screening methods. In a study on HTR-8/SVneo cells, qRT-PCR confirmed the upregulation of several genes involved in apoptosis following DCVC treatment. For example, after a 24-hour treatment with 100 µM DCVC, the mRNA expression of HRK, BAK1, and BCL2A1 was significantly increased. nih.gov

TechniqueCell TypeTreatmentKey FindingsReference
RNA SequencingMacrophage-like THP-1 Cells5 µM DCVC + LPS1,399 differentially expressed genes; downregulation of TNF and inflammatory response pathways. nih.govfrontiersin.orgresearchgate.net
RNA SequencingHTR-8/SVneo CellsDCVCActivation of the eIF2α/ATF4 integrated stress response pathway. frontiersin.org
qRT-PCRHTR-8/SVneo Cells100 µM DCVC for 24hUpregulation of apoptosis-related genes: HRK (19.4-fold), BAK1 (1.4-fold), BCL2A1 (8.0-fold). nih.gov

Targeted metabolomics is an analytical approach focused on the measurement of a specific group of metabolites, often related to a particular metabolic pathway. This technique can provide insights into how a toxicant like DCVC disrupts cellular metabolism.

Studies using targeted metabolomics have shown that DCVC alters metabolic pathways in various cell types. In Fischer 344 rats, urinalysis using high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy revealed that DCVC administration led to increased excretion of the tricarboxylic acid (TCA) cycle intermediates citrate and succinate, indicating a disruption in energy metabolism. nih.gov

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation. researchgate.net The MDA assay, often involving its reaction with thiobarbituric acid (TBA), is a common method to quantify the extent of lipid peroxidation. scirp.org

In the context of DCVC research, the MDA assay has been used to demonstrate that this compound induces oxidative stress. A study on the HTR-8/SVneo placental cell line showed that DCVC treatment led to a concentration-dependent increase in lipid peroxidation, as measured by MDA levels. nih.gov This finding suggests that oxidative damage is a key mechanism of DCVC-induced toxicity.

Cell TypeDCVC ConcentrationKey FindingReference
HTR-8/SVneoConcentration-dependentIncreased lipid peroxidation as measured by malondialdehyde (MDA) levels. nih.gov

Techniques for Assessing DNA Damage and Integrity (e.g., Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells. nih.govabcam.com In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," and the intensity of this tail relative to the head is proportional to the amount of DNA damage. nih.govabcam.com

The Comet assay has been employed to evaluate the genotoxicity of DCVC. In a study using rat kidney proximal tubule cells, the assay was used to assess DNA breakage. While the parent compound trichloroethylene showed a negative response, there was limited evidence of DNA damage in a small number of animals at a high dose of DCVC (10 mg/kg) at a 2-hour sampling time. However, this was not considered sufficient to indicate a positive genotoxic response in this particular assay.

Methods for Evaluating Protein Adduction and Covalent Binding of S-(1,2-Dichlorovinyl)-L-cysteine

The investigation into the mechanisms of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) relies heavily on analytical techniques capable of identifying and quantifying its covalent binding to cellular proteins. The formation of these protein adducts is a critical event, and various methodologies are employed to characterize this process. These methods range from direct detection and quantification using radiolabeled compounds to sophisticated structural analysis and immunological detection.

Radiolabeling for Quantification of Covalent Binding

Radiolabeling studies are a fundamental approach for tracking the fate of DCVC and quantifying its binding to macromolecules. By using isotopically labeled DCVC, typically with Sulfur-35 (³⁵S), researchers can directly measure the extent of covalent adduction to proteins and other cellular components.

A key study characterized the rate-limiting steps in the activation of toxic cysteine conjugates using ³⁵S-labeled DCVC and its N-acetylated counterpart, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC), in isolated rat kidney proximal tubules. nih.gov The results demonstrated that the covalent binding of radiolabel to cellular macromolecules was significantly higher for [³⁵S]DCVC compared to NAC-[³⁵S]DCVC. nih.gov This finding suggests that DCVC is rapidly metabolized and activated following transport into the cell, whereas the activation of NAC-DCVC is limited by a slower deacetylation step. nih.gov

Interactive Table 1: Covalent Binding of ³⁵S-labeled DCVC vs. NAC-DCVC in Rat Kidney Proximal Tubules

CompoundCovalent Binding to MacromoleculesImplication
[³⁵S]DCVCHighRapid metabolism and activation post-transport. nih.gov
NAC-[³⁵S]DCVCLowSlower activation, dependent on deacetylation rate. nih.gov

Mass Spectrometry for Adduct Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of protein adducts. nih.gov It offers high sensitivity and accuracy, enabling the determination of the modified protein and the specific amino acid residue to which the reactive metabolite has bound. biorxiv.orgsfrbm.org Methodologies are broadly categorized into "bottom-up" and "top-down" approaches.

Bottom-up proteomics involves the enzymatic digestion (e.g., with trypsin) of adducted proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is widely used to pinpoint the exact site of modification on a protein.

In research relevant to DCVC, LC/MS has been used to characterize the reaction products of its reactive metabolite, S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), with nucleophilic amino acids like N-acetyl-L-cysteine. researchgate.net These studies identified the formation of multiple mono- and di-adducts, suggesting that DCVCS may act as a cross-linking agent. researchgate.net Furthermore, to facilitate the identification of protein targets, a biotin-tagged version of DCVCS (NB-DCVCS) was synthesized to characterize covalent binding to kidney proteins. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of chemical compounds, including xenobiotic-protein adducts. nih.govnih.govmdpi.com In the context of DCVC research, NMR has been employed for two primary purposes:

Structural Confirmation of Adducts : High-resolution ¹H NMR was used alongside mass spectrometry to definitively characterize the structure of adducts formed between DCVCS and N-acetyl-L-cysteine. researchgate.net

Purity and Identity Verification : Researchers have used NMR to verify the chemical identity and purity of synthesized DCVC used in their experimental models, ensuring the reliability of the toxicological findings. nih.govnih.gov

Immunochemical Methods: Western Blotting and Immunohistochemistry

Immunochemical techniques, such as Western blotting and immunohistochemistry, are used to detect and visualize specific protein adducts in complex biological samples. youtube.comresearchgate.netptglab.com These methods rely on the generation of antibodies that can specifically recognize the DCVC-protein adduct.

Western Blotting : This technique is used to identify specific adducted proteins that have been separated by size using gel electrophoresis. youtube.comresearchgate.netnih.gov After transferring the proteins to a membrane, an antibody specific to the DCVC adduct is used for detection. escholarship.org This can confirm the modification of a specific target protein and provide semi-quantitative data on its abundance. youtube.comresearchgate.net The use of biotin-tagged DCVC metabolites can also leverage Western blotting by using streptavidin conjugates for detection, bypassing the need for a specific antibody against the adduct itself. researchgate.net

Immunohistochemistry (IHC) : IHC applies the same antibody-based detection principle to tissue sections, allowing for the visualization of the spatial distribution of DCVC-protein adducts within specific cells and tissues. This can help identify the primary target cells and subcellular compartments for DCVC adduction.

Biochemical Assays as Indirect Measures of Protein Adduction

While not directly measuring protein adducts, various biochemical assays are used to assess the functional consequences of covalent binding, providing indirect evidence of protein modification. In studies involving DCVC, researchers have measured changes in key cellular health indicators following exposure.

For instance, in an in vitro model of cataractogenesis, exposure of rat lenses to DCVC resulted in concentration-dependent decreases in lenticular adenosine (B11128) 5'-triphosphate (ATP) content, mitochondrial function (as measured by MTT reduction), and glutathione (B108866) (GSH) content. nih.gov Similarly, studies in renal cells have shown that DCVC-induced events are preceded by the oxidation of mitochondrial pyridine (B92270) nucleotides, leading to the modification of mitochondrial membrane proteins. nih.gov These functional impairments are considered to be downstream consequences of the covalent modification of critical enzymes and structural proteins involved in cellular energy metabolism and redox homeostasis.

Interactive Table 2: Biochemical Effects of DCVC Exposure in Rat Lens Organ Culture

Parameter MeasuredEffect of 1 mM DCVC (24 hr)Implied Consequence of Protein Adduction
ATP Content-77%Impairment of energy metabolism. nih.gov
Mitochondrial MTT Reduction-40%Mitochondrial dysfunction. nih.gov
Glutathione (GSH) Content-19%Disruption of antioxidant defense. nih.gov

Research Models and Comparative Studies of S 1,2 Dichlorovinyl L Cysteine

In Vitro Cell Culture Models

In vitro cell culture systems are fundamental tools for investigating the cytotoxic effects of DCVC, allowing for controlled studies on specific cell types and pathways without the complexities of a whole-organism system.

Primary Cultures of Human Proximal Tubular (hPT) Cells

Primary cultures of human proximal tubular (hPT) cells are a highly relevant model for studying DCVC-induced nephrotoxicity, as the proximal tubule is the primary target of this compound in the kidney. nih.gov Research using hPT cells has provided detailed insights into the dose- and time-dependent effects of DCVC.

Studies on hPT cells have demonstrated that DCVC induces distinct modes of cell death depending on the concentration and duration of exposure. Apoptosis, or programmed cell death, is observed at lower concentrations (as low as 10 µM) and earlier time points (as early as 2 hours). nih.gov In contrast, necrosis, a form of cell injury resulting in the premature death of cells in living tissue by autolysis, becomes the dominant mechanism at higher concentrations (≥100 µM) and after longer incubation periods (≥24 hours). nih.gov Morphological changes, such as cell elongation and the formation of intracellular vesicles and apoptotic bodies, are also observed. nih.gov

Mitochondrial dysfunction is a key event in DCVC-induced toxicity in hPT cells. nih.gov The compound is known to inhibit mitochondrial function, and this inhibition is considered an obligatory step in the cytotoxic process. nih.gov Interestingly, at very low concentrations (10 µM for 24 hours), DCVC has been shown to stimulate cell proliferation, suggesting a complex, dose-dependent cellular response. nih.govnih.gov Furthermore, studies have shown that the metabolism of DCVC by flavin-containing monooxygenase (FMO) to its sulfoxide (B87167) (DCVCS) plays a significant role in the resulting renal injury, with DCVCS also inducing both apoptosis and necrosis. nih.govnih.gov

Exposure of hPT cells to sub-cytotoxic concentrations of DCVC leads to changes in gene expression. At 0.1 µM DCVC, genes such as adenosine (B11128) kinase and a zinc finger protein were upregulated. At 1 µM DCVC, genes like N-acetyltransferase 8 showed decreased expression. These findings suggest potential molecular markers for TCE exposure and its effects in the human kidney. nih.gov

Table 1: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on Primary Human Proximal Tubular (hPT) Cells

EndpointObservationConcentration/TimeCitation
Cell DeathApoptosis observed as the primary response.Low concentrations (10 µM), early time points (2 h). nih.gov
Cell DeathNecrosis (indicated by LDH release) becomes significant.High concentrations (≥100 µM), later time points (≥24 h). nih.gov
Mitochondrial FunctionDysfunction identified as an early and obligatory step in cytotoxicity.Multiple concentrations. nih.gov
Cell ProliferationEnhanced cell proliferation and DNA synthesis observed.Low concentrations (e.g., 10 µM) at 4 h. nih.gov
Gene ExpressionAlterations in genes related to stress, apoptosis, and metabolism.Sub-cytotoxic concentrations (0.1 µM and 1 µM) for 10 days. nih.gov
MetabolismMetabolism to DCVC sulfoxide (DCVCS) by FMO contributes to toxicity.N/A nih.govnih.gov

Renal Cell Lines (e.g., RPTEC/TERT1 cells)

Immortalized renal cell lines offer a more readily available and reproducible alternative to primary cells for toxicological screening. The RPTEC/TERT1 cell line, derived from human renal proximal tubular epithelial cells immortalized with hTERT, maintains many characteristics of primary cells, including the formation of polarized monolayers with tight junctions and microvilli, making it a valuable model for nephrotoxicity studies. nih.govepa.gov

While specific studies on the effects of DCVC on RPTEC/TERT1 cells are not extensively documented in the searched literature, research using other renal cell lines, such as the porcine proximal tubular cell line LLC-PK1, has been crucial. Studies with LLC-PK1 cells have shown that DCVC is potently cytotoxic. nih.gov Long-term exposure to low, non-cytotoxic concentrations of DCVC (1 and 5 µM for 7 weeks) induced stable dedifferentiation in LLC-PK1 cells, characterized by a loss of normal cell morphology and function, including impaired glucose uptake and dome formation. nih.gov

Mechanistically, DCVC-induced apoptosis in LLC-PK1 cells involves the mitochondrial pathway. Key events include a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3. This process is dependent on the metabolic activation of DCVC by cysteine-conjugate β-lyase. nih.gov Furthermore, DCVC exposure leads to DNA damage and the increased expression of proto-oncogenes like c-fos and c-myc, which are associated with cell growth and proliferation. nih.gov

Table 2: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on LLC-PK1 Renal Cells

EndpointObservationConcentration/TimeCitation
Cell DifferentiationInduction of stable morphological and biochemical dedifferentiation.1 and 5 µM for 7 weeks. nih.gov
Apoptosis PathwayMitochondrial release of cytochrome c and activation of caspase-3.N/A nih.gov
Gene ExpressionTime-dependent increase in c-fos and c-myc proto-oncogene expression.Up to 500 µM. nih.gov
Cellular FunctionSeverely impaired glucose uptake, ammonia (B1221849) production, and dome formation.Following 7 weeks exposure to 1 and 5 µM. nih.gov

Macrophage Cell Lines (e.g., THP-1 cells)

To understand the immunomodulatory effects of DCVC, researchers utilize macrophage cell lines. The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and serves as a model to study inflammatory responses. news-medical.net

Research has demonstrated that DCVC can suppress inflammatory responses in macrophages. news-medical.netdls.com In THP-1 cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, co-treatment with DCVC (1, 5, and 10 µM) significantly inhibited the release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). news-medical.netthermofisher.com

Transcriptomic analysis using RNA sequencing revealed that DCVC down-regulates critical inflammation-related pathways. In THP-1 cells treated with both LPS and 5 µM DCVC, 1,399 genes were differentially expressed compared to cells treated with LPS alone. Pathways significantly downregulated by DCVC included "acute inflammatory response," "production of molecular mediator of immune response," and "phagocytosis." news-medical.netthermofisher.com These findings indicate that DCVC has potent immunosuppressive effects, which could have implications for immune function in exposed individuals. news-medical.net

Table 3: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on THP-1 Macrophage-Like Cells

ConditionEndpointObservationConcentrationCitation
LPS-stimulated cellsCytokine ReleaseInhibited release of IL-1β, IL-6, and TNF-α.1, 5, and 10 µM. news-medical.netthermofisher.com
LPS-stimulated cellsGene Expression1,399 differentially expressed genes. TNF expression showed a log2 fold change of -3.5.5 µM. news-medical.net
LPS-stimulated cellsBiological PathwaysDownregulation of "acute inflammatory response" and "phagocytosis" pathways.5 µM. news-medical.netthermofisher.com

Placental Cell Lines (e.g., HTR-8/SVneo human trophoblast cell line)

Given the association between TCE exposure and adverse birth outcomes, placental cell lines are used to investigate the effects of DCVC on placental function. The HTR-8/SVneo cell line, an immortalized human extravillous trophoblast line from a first-trimester placenta, is a key model in this area.

Studies show that DCVC induces cytotoxicity in HTR-8/SVneo cells in a time- and concentration-dependent manner. A significant decrease in the live-to-dead cell ratio was observed with 20 µM DCVC after 24 hours and with 10 µM DCVC after 48 hours. Mechanistically, DCVC causes mitochondrial dysfunction in these cells, evidenced by a decreased mitochondrial membrane potential. This mitochondrial disruption is a critical aspect of DCVC's toxicity in placental cells.

DCVC also stimulates oxidative stress, leading to an increase in reactive oxygen species (ROS). This increase in ROS is linked to a rise in the expression and release of the pro-inflammatory cytokine IL-6. Furthermore, DCVC perturbs cellular energy metabolism, causing disruptions in glucose metabolism and forcing the cells to rely on compensatory pathways involving glycerol, lipids, and amino acids to maintain adequate ATP levels. Similar metabolic disruptions, including decreases in oleic acid and aspartate, were observed in the BeWo trophoblastic cell line, another placental model, during syncytialization.

Table 4: Effects of S-(1,2-Dichlorovinyl)-L-cysteine on HTR-8/SVneo Placental Cells

EndpointObservationConcentration/TimeCitation
CytotoxicityDecreased live-to-dead cell ratio.10 µM (48 h), 20 µM (24 h).
Mitochondrial FunctionDecreased mitochondrial membrane potential.5, 10, and 20 µM at 5, 10, and 24 h.
InflammationIncreased ROS generation and IL-6 release.10 and 20 µM.
Energy MetabolismPerturbations in glucose metabolism and compensatory use of lipids and amino acids.5-20 µM for 6 or 12 h.

Isolated Organelles and Subcellular Fractions

To pinpoint the precise intracellular targets of DCVC, studies are conducted on isolated organelles, particularly mitochondria. Research using mitochondria isolated from rat kidneys has been instrumental in confirming their role as a primary target of DCVC toxicity. nih.gov

In isolated kidney mitochondria, DCVC is a potent inhibitor of cellular respiration. nih.gov Its bioactivation is linked to a cascade of events starting within the mitochondria, including the increased oxidation of mitochondrial pyridine (B92270) nucleotides, which leads to the release of mitochondrial Ca2+. This disruption of calcium homeostasis is a critical event that precedes DNA fragmentation and, ultimately, cell death. Studies using mitochondria isolated from rat liver have also been performed to understand the metabolism of DCVC within this specific organelle. These subcellular fractionation studies provide direct evidence of the compound's interaction with mitochondrial components, independent of other cellular processes.

Hepatocyte Models (Suspension, 2-D Culture, Micropatterned Coculture)

Hepatocyte models are critical for studying the metabolism of xenobiotics, as the liver is the primary site of biotransformation. Various in vitro hepatocyte systems exist, each with unique characteristics.

Hepatocyte Suspensions: Freshly isolated or cryopreserved hepatocytes in suspension are used for short-term metabolism and toxicity studies to predict in vivo clearance. nih.gov

2-D Cultures: Traditional two-dimensional (2-D) monolayer cultures of hepatocytes, while easy to use, often suffer from the rapid loss of liver-specific functions, including the activity of drug-metabolizing enzymes. thermofisher.com

Micropatterned Cocultures: To overcome the limitations of 2-D models, micropatterned cocultures have been developed. These systems involve culturing hepatocytes with other cell types, such as fibroblasts, in a specific architecture that promotes cell-cell interactions and helps maintain the hepatocytes' differentiated phenotype and metabolic competence for extended periods. nih.gov This model has shown high performance in predicting the major in vivo metabolites of various drugs. nih.gov

While these advanced hepatocyte models are widely used in toxicology, specific research findings on the metabolism or toxicity of S-(1,2-Dichlorovinyl)-L-cysteine using hepatocyte suspension, 2-D culture, or micropatterned coculture systems were not prominently identified in the conducted literature search. In vivo studies have noted a lack of significant pathological changes in the liver following chronic DCVC administration in mice, suggesting the kidney is the primary target organ. thermofisher.com

In Vivo Animal Models for Mechanistic Research

The study of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) in living organisms is crucial for understanding its toxic effects. Various animal models have been employed to investigate the mechanisms by which DCVC causes harm, particularly to the kidneys.

Rats and mice are the most frequently used animals in DCVC research. Studies have consistently shown that DCVC is acutely toxic to the kidneys in these rodents. oup.com The administration of DCVC to rats and mice leads to renal failure, followed by a process of repair and regeneration of the kidney tubules. oup.com In mice, DCVC has also been found to induce severe acute pancreatitis. nii.ac.jp Chronic exposure to DCVC in the drinking water of Swiss-Webster mice resulted in significant kidney injury, including cellular abnormalities, tubular atrophy, and interstitial fibrosis. nih.gov This research highlights the kidney as a primary target of chronic DCVC toxicity. nih.gov

Research on DCVC has also been conducted in other mammals, such as rabbits and dogs, to a lesser extent. In New Zealand White rabbits, DCVC administration was shown to cause significant kidney damage, evidenced by a dramatic increase in urinary protein and elevated serum creatinine (B1669602) levels. nih.gov Studies using rabbit renal cortical slices have helped to detail the sequence of toxic events, including rapid uptake of DCVC, mitochondrial damage, and cell injury. nih.gov While information on dogs is more limited, they are known to be susceptible to the acute toxicity of DCVC. researchgate.netnih.gov

The genetic background of an animal can significantly influence its response to DCVC. Studies have revealed variability in the toxic effects of DCVC among different strains of mice. frontiersin.orgnih.govmdpi.commdpi.com For instance, BALB/c mice are known to be more prone to anxiety-like behaviors and may respond differently to substances affecting the nervous system compared to other strains like Swiss Webster or C57BL/6. frontiersin.org Such strain-specific differences are often attributed to variations in the genes that control metabolism and other physiological processes. nih.gov These differences underscore the importance of selecting appropriate animal strains for research and considering genetic factors when interpreting results.

Inter-Species Extrapolation and Mechanistic Differences

Translating research findings from animals to humans is a significant challenge in toxicology. wellbeingintlstudiesrepository.orglovelacebiomedical.orgnih.gov While all mammals share basic physiological similarities, there are crucial differences in how they absorb, distribute, metabolize, and excrete chemical compounds. nih.gov These differences can lead to variations in toxicity between species. nih.govnih.gov

For DCVC, a key metabolic step leading to toxicity is its activation by the enzyme β-lyase. The activity of this enzyme can differ between species, potentially affecting their susceptibility to DCVC-induced kidney damage. For example, the metabolic activation of DCVC to its toxic form, chlorothioketene, has been shown to be much faster in rats than in humans. cdc.gov Furthermore, rats excrete significantly more of the detoxified metabolite of trichloroethylene (B50587) (a parent compound of DCVC), N-acetyl-DCVC, than humans, indicating quantitative differences in this metabolic pathway. cdc.gov Studies using freshly isolated human kidney cells have shown that DCVC is highly toxic, but that an inhibitor of β-lyase did not protect the cells, in contrast to what is seen in rat kidney cells. oup.com This suggests that there may be important mechanistic differences in DCVC toxicity between rats and humans. oup.com

Comparative Analysis with Structurally Related Mercapturic Acids and Metabolites

Comparing the toxicity of DCVC with its metabolites and other structurally similar compounds provides valuable information about how chemical structure relates to toxic activity. Mercapturic acids are products of a detoxification pathway in the body, where harmful electrophilic compounds are conjugated with glutathione (B108866) and eventually excreted in the urine as N-acetyl-L-cysteine conjugates. nih.govnih.gov

N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) is the mercapturic acid derived from DCVC. In rabbit renal slices, N-acetyl-DCVC was found to cause toxicity similar to DCVC. nih.gov However, it is transported into kidney cells by a different mechanism than DCVC. nih.gov While N-acetyl-DCVC is a detoxified metabolite, it can be deacetylated back to the more toxic DCVC. nih.gov

Comparative studies with other cysteine conjugates have also been informative. For example, a study in Fischer 344 rats compared the effects of DCVC with S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC). nih.gov While both compounds are structurally similar, DCVHC produced more severe kidney damage than DCVC at the doses tested. nih.gov This type of comparative analysis helps to identify the specific chemical features that are most important for the toxicity of this class of compounds.

Emerging Research Areas and Future Directions in S 1,2 Dichlorovinyl L Cysteine Studies

Elucidation of Remaining Uncharacterized Metabolic Pathways

One such pathway is the flavin-containing monooxygenase 3 (FMO3)-mediated oxidation of DCVC, which results in the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS). nih.gov DCVCS has been shown to be a more potent nephrotoxicant than its parent compound, DCVC. nih.gov Further research is needed to fully characterize the enzymes involved in DCVCS formation and detoxification, its tissue-specific production, and its unique reactive intermediates. Understanding the interplay between the β-lyase and FMO pathways is a key area for future investigation.

Additionally, studies have identified novel metabolites, such as N-γ-glutamyl-S-(dichlorovinyl)-L-cysteine, suggesting that other enzymatic processes are involved in the biotransformation of DCVC. The enzymes responsible for these transformations and the biological activities of these novel metabolites are yet to be fully elucidated. A comprehensive mapping of all DCVC metabolic pathways will provide a more complete picture of its bioactivation and potential for detoxification.

Advanced Structural-Activity Relationship Modeling for Mechanistic Prediction

Computational toxicology and structural-activity relationship (SAR) modeling offer powerful tools to predict the toxicity of DCVC analogs and to understand the structural determinants of its reactivity. While SAR studies for many classes of toxicants are well-established, this area remains underdeveloped for halogenated vinyl cysteine conjugates.

Future research should focus on developing robust quantitative structure-activity relationship (QSAR) models for a series of DCVC analogs. These models can help identify the key molecular features that govern the interaction of these compounds with metabolizing enzymes and cellular targets. By systematically modifying the structure of DCVC and correlating these changes with toxicological endpoints, researchers can build predictive models to assess the risk of related, uncharacterized compounds.

Such computational models can also provide insights into the reaction mechanisms of DCVC and its metabolites with biological macromolecules. For instance, modeling the binding affinity of DCVC analogs to the active site of β-lyase or FMO3 could predict their bioactivation potential. This approach can accelerate the screening of potentially toxic compounds and reduce the reliance on animal testing.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

The advent of "omics" technologies provides an unprecedented opportunity to gain a systems-level understanding of the cellular response to DCVC. Transcriptomics and proteomics can reveal global changes in gene and protein expression, offering a comprehensive view of the pathways perturbed by this toxicant.

Transcriptomic analyses have already shown that DCVC exposure leads to the dysregulation of pathways involved in inflammatory responses and immune cell function. For example, in macrophage-like cell models, DCVC has been shown to inhibit lipopolysaccharide-induced inflammation pathways. nih.gov Future studies should expand on this by examining the transcriptomic changes in different renal cell types and at various time points following exposure to build a dynamic map of the cellular response.

Proteomics studies have begun to identify specific protein targets of DCVC and its reactive metabolites. Phosphotyrosine proteomics revealed that DCVC-induced apoptosis in renal cells is preceded by changes in the tyrosine phosphorylation status of a subset of proteins. Future proteomics research should aim to create a comprehensive inventory of proteins that are covalently modified by DCVC metabolites. This will help to identify critical cellular targets and to understand how their modification leads to cellular dysfunction.

Development of Novel Research Tools and Probes (e.g., Biotin-tagged Analogs)

A significant challenge in studying the molecular mechanisms of reactive compounds like DCVC is the detection and identification of their cellular targets. The development of novel chemical probes is a critical step towards overcoming this hurdle.

One promising approach is the use of biotin-tagged analogs of DCVC or its metabolites. Recently, N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (NB-DCVCS) has been synthesized and characterized as a potential tool to study the covalent binding of the highly reactive DCVCS to kidney proteins. nih.gov This probe has been shown to bind to multiple kidney proteins and competes with the untagged DCVCS for the same binding sites, suggesting its utility in identifying protein targets. nih.gov

Future work in this area should focus on the synthesis and application of a broader range of chemical probes. These could include fluorescently tagged DCVC analogs for cellular imaging studies or probes with different reactive moieties to trap specific types of cellular nucleophiles. These tools will be invaluable for visualizing the subcellular localization of DCVC and for isolating and identifying its adducted proteins and other macromolecules.

Probe NameParent CompoundTagInvestigated ApplicationReference
N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (NB-DCVCS)S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (DCVCS)BiotinIdentification of protein targets of DCVCS nih.gov

Investigation of Under-explored Cellular Targets and Pathways

While mitochondria have long been recognized as a primary target of DCVC, there is a growing realization that other cellular organelles and signaling pathways may also be significantly affected. A broader investigation into these under-explored targets is necessary for a complete understanding of DCVC-induced cytotoxicity.

Recent studies suggest that DCVC can impact pathways beyond those directly related to mitochondrial function, including inflammatory and immune responses. nih.gov The specific molecular interactions that lead to these effects are not yet fully understood. Future research should aim to identify the direct targets of DCVC within these pathways and to elucidate the downstream consequences of their modification.

Furthermore, the effects of DCVC on other cellular compartments, such as the endoplasmic reticulum and the lysosome, are largely unknown. Investigating potential disruptions in processes like protein folding, calcium homeostasis, and autophagy could reveal novel mechanisms of DCVC toxicity. A more holistic view of the cellular targets of DCVC will provide a more accurate and comprehensive model of its toxic action.

Exploration of Epigenetic Modifications Induced by S-(1,2-Dichlorovinyl)-L-cysteine

Epigenetic modifications, such as DNA methylation and histone modifications, are increasingly recognized as important mechanisms through which environmental chemicals can exert their toxic effects. aph.gov.aunih.gov These modifications can lead to heritable changes in gene expression without altering the DNA sequence itself. The potential for DCVC to induce epigenetic changes is a largely unexplored but potentially significant area of research.

Future studies should investigate whether exposure to DCVC leads to alterations in global or gene-specific DNA methylation patterns in target cells. nih.gov Similarly, examining changes in histone modifications, such as acetylation and methylation, could reveal another layer of regulatory control affected by this toxicant. nih.govnih.gov Identifying specific epigenetic marks that are altered by DCVC could provide new biomarkers of exposure and effect.

Understanding the epigenetic consequences of DCVC exposure is also important for assessing its potential for long-term health effects, including developmental toxicity and carcinogenicity. Investigating whether DCVC-induced epigenetic changes are heritable could have significant implications for risk assessment.

Refinement of In Vitro Human-Relevant Models for Enhanced Mechanistic Fidelity

The development of more physiologically relevant in vitro models is crucial for improving the prediction of human toxicity and for reducing the reliance on animal testing. uu.nl Traditional 2D cell cultures often fail to recapitulate the complex architecture and function of human tissues. nih.gov

The emergence of 3D organoid and microphysiological systems, such as "kidney-on-a-chip," offers exciting new possibilities for studying DCVC nephrotoxicity with greater human relevance. zju.edu.cnmdpi.com These models can better mimic the tubular structure, cell-cell interactions, and fluid flow dynamics of the human kidney, providing a more accurate context for assessing toxic responses. researchgate.net

Future research should focus on the continued development and validation of these advanced in vitro models for DCVC research. This includes establishing human pluripotent stem cell-derived kidney organoids that can be used for personalized toxicity screening. zju.edu.cn The integration of these models with high-content imaging and analysis will enable more sophisticated and higher-throughput screening of DCVC and related compounds. zju.edu.cn

Model TypeKey FeaturesPotential Application in DCVC Research
3D Kidney OrganoidsSelf-assembling structures with multiple renal cell types.High-throughput nephrotoxicity screening, personalized medicine.
Kidney-on-a-ChipMicrofluidic device that mimics the structure and function of the nephron.Studying the role of shear stress and transport in DCVC toxicity.

Q & A

Q. What are the primary metabolic pathways of DCVC in mammalian systems, and how do they influence its nephrotoxicity?

DCVC undergoes three major metabolic pathways:

  • β-Lyase-mediated β-elimination : Generates reactive intermediates like chlorothioketene, which alkylate cellular proteins and DNA, contributing to cytotoxicity and genotoxicity .
  • Flavin-containing monooxygenase 3 (FMO3)-mediated oxidation : Forms S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a more potent nephrotoxicant that covalently binds to renal proteins .
  • N-Acetylation : Produces N-acetyl-DCVC, which is excreted but can be reactivated by cytochrome P450 3A1/2 to form sulfoxides with nephrotoxic potential . Methodological Insight: Use HPLC and mass spectrometry to track metabolites in rat kidney cytosol or human proximal tubular cells .

Q. How does DCVC induce mitochondrial dysfunction in renal proximal tubular cells?

DCVC disrupts mitochondrial energy metabolism by:

  • Inhibiting 2-oxoacid dehydrogenases , critical enzymes in the Krebs cycle, via covalent modification .
  • Depleting glutathione (GSH), leading to oxidative stress and impaired redox balance .
  • Inducing apoptosis through cytochrome c release and caspase-3 activation . Methodological Insight: Measure mitochondrial membrane potential (ΔΨm) using fluorescent probes (e.g., JC-1) and assess ATP levels in isolated rat kidney cells .

Advanced Research Questions

Q. What experimental models are used to study DCVC's covalent binding to renal proteins, and how do they address specificity?

  • Biotin-tagged DCVCS (NB-DCVCS) : Synthesized to track covalent adduct formation. Incubate NB-DCVCS (312.5 nM–5 µM) with rat kidney cytosol, followed by immunoblotting with anti-biotin antibodies to identify modified proteins (e.g., glutathione reductase, malate dehydrogenase) .
  • Competitive binding assays : Pre-incubate kidney cytosol with unlabeled DCVCS (10–100 µM) to confirm binding site specificity via signal reduction in immunoblots .
  • In vivo rat models : Administer radiolabeled [¹⁴C]-DCVC and correlate tissue-binding levels with histopathological damage .

Q. How do stereoisomeric forms of DCVC influence its cytotoxic effects in vitro?

  • Cis- vs. trans-regioisomers : Cis-DCVC exhibits higher cytotoxicity in human renal proximal tubular cells (RPTEC/TERT1) due to enhanced metabolic activation and protein adduct formation .
  • D-isomer vs. L-isomer : The L-isomer is selectively toxic to renal cells, as shown in rabbit renal slices, due to stereospecific uptake and metabolism . Methodological Insight: Use chiral HPLC to separate isomers and compare LC₅₀ values in cytotoxicity assays (e.g., lactate dehydrogenase release) .

Q. What factors contribute to interindividual variability in DCVC-induced nephrotoxicity?

  • Polymorphisms in FMO3 and β-lyase : Altered enzyme activity affects DCVCS and chlorothioketene production, respectively .
  • Species differences : Rats show higher renal β-lyase activity than humans, complicating extrapolation of toxicological data .
  • Cellular repair mechanisms : Proliferation of vimentin-positive tubular cells post-DCVC exposure may mitigate damage in vivo but is absent in vitro . Methodological Insight: Perform genotyping for FMO3 variants and compare metabolite profiles in human vs. rat kidney microsomes .

Addressing Data Contradictions

Q. Why do studies report conflicting results on the role of oxidative stress vs. direct protein alkylation in DCVC toxicity?

  • Temporal factors : Early toxicity (1–3 hr) correlates with protein adducts (e.g., PP2A inhibition), while oxidative stress markers (e.g., lipid peroxidation) peak later (>6 hr) .
  • Model systems : Isolated mitochondria show direct inhibition of dehydrogenases, whereas intact cells exhibit GSH depletion and ROS accumulation . Methodological Insight: Use time-course experiments with inhibitors (e.g., GSH synthesis blockers) to dissect mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.